6-(Trifluoromethyl)-9h-pyrido[3,4-b]indole
Description
Historical Context and Significance of Pyrido[3,4-b]indole Scaffolds in Chemical and Biological Research
The parent structure, 9H-pyrido[3,4-b]indole, commonly known as β-carboline or norharman, is a tricyclic aromatic alkaloid. nih.govmdpi.com β-Carboline alkaloids are a vast and diverse group of compounds, found naturally in various plants, marine organisms, insects, and even in human tissues and body fluids. mdpi.comdrugbank.comncats.ionih.gov Their history in scientific research is rich, dating back to their initial isolation and characterization.
The significance of the pyrido[3,4-b]indole scaffold lies in its versatile biological activity. These compounds have been shown to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects. mdpi.comdrugbank.comncats.io Research has demonstrated their ability to intercalate with DNA, inhibit crucial enzymes like topoisomerases and cyclin-dependent kinases (CDKs), and interact with various receptors. nih.govmdpi.comdrugbank.comncats.io This has rendered them attractive candidates for drug discovery and development in several therapeutic areas.
Notably, the pyrido[3,4-b]indole framework is a key structural motif in numerous pharmacologically active molecules. nih.govnih.gov The structural rigidity and planar nature of the β-carboline ring system are believed to be crucial for its interaction with biological macromolecules. nih.gov The synthesis of these scaffolds, often achieved through classic chemical reactions like the Pictet-Spengler condensation, has been a subject of extensive research, allowing for the generation of a multitude of derivatives with diverse substitution patterns. researchgate.netnih.gov This has paved the way for systematic investigations into their structure-activity relationships (SAR).
The broad range of biological activities exhibited by pyrido[3,4-b]indole derivatives includes anticancer, antiviral, antimicrobial, and neurological effects. mdpi.comdrugbank.comncats.ionih.govbldpharm.com In the realm of oncology, for instance, numerous studies have highlighted the potent antiproliferative activity of β-carboline derivatives against various cancer cell lines. nih.govnih.govnih.govnih.govresearchgate.net This has established the pyrido[3,4-b]indole scaffold as a privileged structure in the design of novel anticancer agents. nih.gov
Rationale for Trifluoromethylation in β-Carboline Derivatives and its Impact on Research Avenues
The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance their pharmacological profiles. The trifluoromethyl (CF3) group, in particular, possesses unique electronic properties that can significantly influence the biological activity of a parent compound. ncats.ionih.gov
The rationale for trifluoromethylation of β-carboline derivatives is multifaceted. The high electronegativity of the fluorine atoms in the CF3 group imparts a strong electron-withdrawing effect, which can alter the electronic distribution within the β-carboline ring system. ncats.io This can, in turn, modulate the binding affinity of the molecule to its biological target.
Furthermore, the trifluoromethyl group is known to enhance the metabolic stability of drug candidates. ncats.ionih.gov By blocking sites susceptible to metabolic oxidation, trifluoromethylation can increase the in vivo half-life of a compound. The lipophilicity of a molecule, a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties, can also be fine-tuned by the introduction of a CF3 group. ncats.io
The incorporation of the trifluoromethyl group into the β-carboline scaffold has opened up new avenues of research. It has enabled the development of derivatives with improved potency and selectivity for their biological targets. For instance, trifluoromethylated carboline compounds have been synthesized and investigated for their DNA binding properties and anti-proliferative effects on human cancer cell lines. mdpi.com The presence of the CF3 group can influence the mode and strength of interaction with DNA, potentially leading to enhanced cytotoxic activity. mdpi.com
The synthesis of trifluoromethylated β-carbolines has been a focus of synthetic organic chemistry, with various methods being developed to introduce the CF3 group at specific positions on the β-carboline nucleus. drugbank.comnih.gov These synthetic advancements have been instrumental in allowing researchers to systematically explore the structure-activity relationships of this class of compounds.
Overview of Academic Research Trajectories for 6-(Trifluoromethyl)-9H-pyrido[3,4-b]indole and Related Structures
Academic research on this compound and its structural analogs has primarily focused on their potential as therapeutic agents, with a significant emphasis on their anticancer properties. The strategic placement of the trifluoromethyl group at the 6-position of the β-carboline ring has been shown to be a promising modification for enhancing biological activity.
A major trajectory of research has been the design, synthesis, and biological evaluation of novel 6-trifluoromethyl-β-carboline derivatives as anticancer agents. mdpi.comresearchgate.net Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including those of the liver and lung. mdpi.comresearchgate.net The mechanism of action is often attributed to their ability to intercalate into DNA and inhibit key enzymes involved in cell division, such as topoisomerases and cyclin-dependent kinases. nih.govmdpi.com Structure-activity relationship (SAR) studies have been a crucial component of this research, aiming to identify the optimal substitution patterns on the β-carboline scaffold to maximize anticancer potency. researchgate.netnih.govresearchgate.net For instance, the introduction of different substituents at other positions of the 6-trifluoromethyl-β-carboline core has been explored to modulate activity and selectivity. researchgate.net
Another significant area of investigation has been the exploration of the neurological effects of β-carboline alkaloids, with some studies extending to trifluoromethylated derivatives. nih.govnih.gov Certain β-carbolines are known to be neurotoxic and can induce tremors, which has led to research into their potential role in neurological disorders like essential tremor. nih.govnih.gov While much of this research has focused on the parent β-carboline, harmane, the influence of substituents like the trifluoromethyl group on these neurological properties is an area of ongoing interest.
The synthesis of this compound and its derivatives is a key enabling aspect of this research. Synthetic chemists have developed various routes to access these compounds, often involving multi-step sequences. nih.gov The development of efficient and versatile synthetic methodologies is critical for generating a diverse library of compounds for biological screening and SAR studies.
Data Tables
Table 1: Investigated Biological Activities of Pyrido[3,4-b]indole Derivatives
| Biological Activity | Key Findings | Reference(s) |
| Anticancer | Potent antiproliferative activity against various cancer cell lines. | nih.govnih.govnih.govnih.govresearchgate.net |
| Antiviral | Inhibition of viral replication. | mdpi.comdrugbank.comncats.io |
| Antimicrobial | Activity against a range of microorganisms. | mdpi.comdrugbank.comncats.ionih.gov |
| Neurological Effects | Interaction with central nervous system targets, potential role in neurological disorders. | nih.govnih.gov |
| Enzyme Inhibition | Inhibition of topoisomerases, cyclin-dependent kinases, and other enzymes. | nih.govmdpi.comdrugbank.comncats.io |
| DNA Intercalation | Binding to DNA, leading to cytotoxic effects. | nih.govmdpi.comdrugbank.comncats.io |
Table 2: Properties of the Trifluoromethyl Group in Drug Design
| Property | Impact on β-Carboline Derivatives | Reference(s) |
| Electronegativity | Alters electronic distribution, potentially enhancing binding affinity. | ncats.io |
| Metabolic Stability | Blocks sites of metabolic oxidation, increasing in vivo half-life. | ncats.ionih.gov |
| Lipophilicity | Modulates ADME properties, influencing absorption and distribution. | ncats.io |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(trifluoromethyl)-9H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2/c13-12(14,15)7-1-2-10-9(5-7)8-3-4-16-6-11(8)17-10/h1-6,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIBSUIWQIHXOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C3=C(N2)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565598 | |
| Record name | 6-(Trifluoromethyl)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162272-97-1 | |
| Record name | 6-(Trifluoromethyl)-9H-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Trifluoromethyl 9h Pyrido 3,4 B Indole and Analogs
Modern Approaches in β-Carboline Ring System Construction with Trifluoromethyl Moieties
The introduction of a trifluoromethyl (CF3) group into the β-carboline framework can significantly alter the molecule's properties. researchgate.net Modern synthetic strategies focus on efficiently building the tricyclic system while incorporating this fluorine-containing moiety.
Cascade reactions, which involve multiple bond-forming events in a single operation, are highly efficient for constructing complex molecular architectures like indole (B1671886) polycycles. rsc.org These processes avoid the need for isolating intermediates, thereby saving time and resources. One such strategy involves an acid-catalyzed cascade that can lead to novel tetracyclic indole skeletons in a single, atom-economical step. mdpi.com
Annulation strategies are also pivotal in forming the fused ring systems characteristic of β-carbolines. While [a]- or [b]-annelated indoles are common, the synthesis of [cd]-fused indoles, which involves bridging the C3 and C4 positions, is more challenging but has been achieved through methods like intramolecular acid-catalyzed ring contractions. mdpi.com For the synthesis of the pyrido[3,4-b]indole system, cascade reactions can be designed to form the pyridine (B92270) ring onto a pre-functionalized indole. For instance, a cascade oxidative trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles has been developed to produce related fused-indole systems, indicating the potential for similar strategies in trifluoromethylated β-carboline synthesis. nih.govbeilstein-journals.org
| Reaction Type | Key Features | Potential Application for Target Compound |
| Acid-Catalyzed Cascade | One-step formation of complex polycyclic indoles. mdpi.com | Construction of the core indole framework prior to pyridine ring formation. |
| Oxidative Cascade | Simultaneous introduction of a functional group (e.g., SCF3) and cyclization. nih.govbeilstein-journals.org | A potential route for direct trifluoromethylation during ring formation. |
| Annulation | Formation of fused rings, particularly challenging [cd]-fused systems. mdpi.com | Key for constructing the fundamental β-carboline skeleton. |
Visible-light photocatalysis has emerged as a powerful and environmentally friendly method for generating trifluoromethyl radicals under mild conditions. nih.govresearchgate.net These reactions typically involve a photocatalyst that, upon light absorption, facilitates the transfer of an electron to a trifluoromethyl source, releasing a CF3 radical. rsc.org This radical can then engage in addition reactions with various substrates, including alkenes, alkynes, and heteroarenes, to produce trifluoromethylated products. nih.govrsc.org
Recent advances have demonstrated the trifluoromethylation of (hetero)arenes using reagents like triflyl chloride (CF3SO2Cl) catalyzed by bismuth complexes under light irradiation. nih.gov This approach is effective for various heterocycles. nih.gov Radical cascade reactions also provide an efficient pathway for synthesizing complex molecules. beilstein-journals.org These techniques are particularly attractive due to their high functional group tolerance and operational simplicity, making them suitable for the late-stage functionalization of complex molecules. nih.govrsc.org
| Technique | Reagents/Catalysts | Conditions | Substrates |
| Visible-Light Photocatalysis | Ru- or Ir-based photocatalysts, organic dyes, CF3SO2Na. nih.govscispace.com | Visible light (e.g., blue LEDs). rsc.orgscispace.com | (Hetero)arenes, Alkenes, Alkynes. rsc.org |
| Bi-Catalyzed Radical Reaction | Bi-Dostál-type complexes, CF3SO2Cl. nih.gov | Light irradiation. nih.gov | (Hetero)arenes like 1,3,5-trimethoxybenzene. nih.gov |
| Radical Cascade Cyclization | AgSCF3, (NH4)2S2O8. nih.govbeilstein-journals.org | Thermal (e.g., 80 °C). nih.govbeilstein-journals.org | N-acylindoles. nih.govbeilstein-journals.org |
Achieving regioselectivity, particularly at the C-6 position of the pyrido[3,4-b]indole system, is critical for synthesizing the target compound. The C-6 position corresponds to the C-6 position of the original indole ring. Direct C-H functionalization is a powerful tool for this purpose. rsc.org Strategies often rely on directing groups that position a metal catalyst to activate a specific C-H bond. mdpi.com
For instance, palladium-catalyzed C-H activation has been used for the C-6 arylation of N-methyl 7-azaindole (B17877) N-oxide, a related heterocyclic system, and the reaction tolerates a trifluoromethyl substituent on the arylating agent. mdpi.com While much work has focused on other positions, these principles can be adapted. The development of regioselective C-H trifluoromethylation of heteroaromatic compounds has been achieved through electrophilic or nucleophilic activation of the ring system. nih.gov Ruthenium-catalyzed C-H activation has also been successfully used for the regioselective hydroxymethylation of β-carbolines, demonstrating the feasibility of functionalizing the β-carboline core directly. researchgate.net
Multi-component reactions (MCRs) are highly convergent and efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. arkat-usa.orgnih.gov MCRs are valuable for rapidly generating libraries of structurally diverse compounds. arkat-usa.org
Although indole derivatives are somewhat underrepresented as partners in MCRs, several strategies have been developed. arkat-usa.org The Mannich reaction, for example, can be used to prepare gramine-type intermediates from indoles, which can be further elaborated. arkat-usa.org More complex MCRs, such as the Ugi reaction, have also been applied, though often the indole component plays a secondary role. arkat-usa.org Recently, organocatalyzed three-component reactions have been developed to access polysubstituted pyrido[3,2-b]indoles, a related isomer of the target scaffold. researchgate.net Such strategies could potentially be adapted for the synthesis of 6-(trifluoromethyl)-9H-pyrido[3,4-b]indole analogs by employing appropriately substituted starting materials.
Sustainable and Green Chemical Synthesis Techniques
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.
Ionic liquids (ILs) have gained attention as green reaction media due to their low vapor pressure and high thermal stability. nih.gov They have been successfully used as both the solvent and promoter for classic β-carboline syntheses like the Pictet-Spengler reaction. ljmu.ac.uk In some protocols, an ionic liquid-supported synthesis approach has been combined with microwave irradiation to accelerate the formation of tetrahydro-β-carboline derivatives. nih.govlongdom.org This method allows for the rapid generation of a library of compounds in a traceless fashion. nih.gov
Solid acid catalysts offer a sustainable alternative to corrosive and difficult-to-remove liquid acids like sulfuric acid. google.com Carbon-based solid acids, which can be prepared via a one-step hydrothermal carbonization process, are particularly promising. google.comwipo.int These catalysts possess a high density of acid sites, are thermally stable, and can be easily separated from the reaction mixture and reused. google.com They have shown high catalytic activity in general acid-catalyzed reactions such as condensation and esterification, which are relevant steps in various β-carboline synthetic routes. google.com
| Green Technique | Example Application | Advantages |
| Ionic Liquid (IL) Support | Pictet-Spengler reaction for tetrahydro-β-carboline synthesis. nih.gov | Reusability, enhanced reaction rates (with microwaves), green solvent. nih.govljmu.ac.uk |
| Solid Acid Catalysis | General acid-catalyzed reactions (esterification, condensation). google.com | Reusable, non-corrosive, simple separation, environmentally benign. google.comwipo.int |
Solvent-Free and Atom-Economical Methodologies for Trifluoromethylated Derivatives
Conventional methods for synthesizing the β-carboline scaffold often rely on the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine, like tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov While effective, traditional protocols frequently require heating in organic solvents and utilize strong acids, which can present environmental and handling challenges. wikipedia.org
Modern advancements are focusing on modifying this classic reaction to be more sustainable. Research has shown that the Pictet-Spengler reaction can be performed under milder conditions, sometimes even in water or without any solvent, which significantly improves its environmental profile. nih.gov For instance, the synthesis of tetrahydro-β-carboline derivatives has been achieved efficiently in deep eutectic solvents (DESs), which are biodegradable and have low volatility, offering a greener alternative to conventional organic solvents. acs.org Another approach involves mechanochemical synthesis, where mechanical force, rather than solvents, is used to initiate the reaction, as demonstrated in the solvent-free synthesis of other trifluoromethylated heterocycles. researchgate.net
The introduction of the trifluoromethyl (CF3) group, which is crucial for altering the electronic and metabolic properties of the final molecule, can be achieved by using trifluoromethylated precursors. nih.gov For example, the synthesis of (S)-1-(4-chlorophenyl)-2-(9H-fluoren-9-yl)-6-(trifluoromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole was accomplished using 5-trifluoromethyl tryptamine as a starting material in a Pictet-Spengler reaction. nsf.gov
Atom-economical strategies, such as tandem catalysis, offer a direct route to complex molecules from simpler starting materials, minimizing intermediate isolation steps. nih.gov For instance, a tandem redox isomerization/conjugate addition sequence has been used to create β-heteroarylated ketones from propargylic alcohols and heteroarenes like indoles, showcasing an efficient, atom-economical pathway. nih.gov While not directly applied to this compound, these principles guide the development of future synthetic routes. The goal is to combine the formation of the β-carboline core and the introduction of the trifluoromethyl group into a streamlined, high-yield process that generates minimal waste.
Table 1: Comparison of Methodologies for β-Carboline Synthesis
| Methodology | Key Reactants | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Classic Pictet-Spengler | Tryptamine derivative, Aldehyde/Ketone | Protic solvent (e.g., Ethanol), Acid catalyst (e.g., HCl), Heat | Well-established, versatile | wikipedia.org |
| Aqueous Pictet-Spengler | Tryptamine, Aldehydes | Water, Tartaric acid | Environmentally friendly, mild conditions | nih.gov |
| Asymmetric Pictet-Spengler | 5-Trifluoromethyl tryptamine, Aldehyde | Dichloromethane, Chiral catalyst | Enantioselective, access to chiral derivatives | nsf.gov |
| Electrochemical Synthesis | Tryptamine, Benzaldehyde | Deep Eutectic Solvent (DES), Electrochemistry | Green solvent, reduced workup, one-pot potential | acs.org |
| Tandem Catalysis (Atom-Economy) | Propargylic alcohols, Indoles | Ruthenium/Indium catalysts | High atom economy, direct synthesis from simple precursors | nih.gov |
Scale-Up Synthesis and Process Optimization for Academic Production of this compound
Scaling up the synthesis of this compound from milligram to multigram quantities for academic research presents several challenges that necessitate careful process optimization. The primary goal is to develop a robust, repeatable, and safe procedure that provides a sufficient quantity of the target compound without requiring specialized industrial equipment. Key parameters for optimization include reaction concentration, temperature control, reagent addition order and rate, and purification methods.
The Pictet-Spengler reaction remains a foundational method for constructing the β-carboline core in a larger-scale academic setting. researchgate.netthieme-connect.com A typical laboratory synthesis might start with 5-trifluoromethyltryptamine and an appropriate aldehyde equivalent, such as glyoxylic acid. In a small-scale reaction, reagents are often mixed at once in a dilute solution. However, during scale-up, exothermic events can become difficult to control. Therefore, a gradual, portion-wise, or dropwise addition of one reactant to another is often implemented to manage the reaction temperature and prevent the formation of impurities.
The choice of acid catalyst and solvent is also critical. While strong mineral acids like HCl are effective, they can be corrosive and difficult to handle in larger volumes. Weaker acids or solid-supported acid catalysts can be advantageous for easier workup and removal. Similarly, while a reaction might work well in a high-boiling solvent like DMF at a small scale, its removal during a scaled-up workup can be problematic. Optimizing the reaction to proceed efficiently in a lower-boiling solvent like ethanol (B145695) or isopropanol (B130326) simplifies product isolation via precipitation or crystallization, which are more amenable to larger scales than column chromatography. nih.gov
Purification is often the bottleneck in scaling up. Chromatographic purification, standard for small-scale synthesis, becomes impractical and costly for multigram quantities in an academic lab. The process should be optimized to yield a crude product that can be purified by recrystallization. This involves a systematic screening of solvent systems to find one that effectively removes key impurities while maximizing the recovery of the desired product. The final aromatization step, often achieved through oxidation, also needs to be optimized for yield and ease of purification, potentially using milder oxidants or catalytic dehydrogenation methods. mdpi.com
Table 2: Hypothetical Comparison of Lab-Scale vs. Scaled-Up Academic Synthesis
| Parameter | Lab-Scale Synthesis (e.g., 100 mg) | Optimized Academic Scale-Up (e.g., 10 g) | Rationale for Change |
|---|---|---|---|
| Starting Material | 5-Trifluoromethyltryptamine | 5-Trifluoromethyltryptamine | Consistent starting material. |
| Reaction Vessel | 50 mL Round-bottom flask | 1 L Jacketed reactor or large flask with overhead stirrer | Better mixing and temperature control for larger volume. |
| Reagent Addition | All at once | Slow, controlled addition of aldehyde to tryptamine solution | Manages exothermicity and minimizes side-product formation. |
| Solvent | DMF or Dichloromethane | Ethanol or Isopropanol | Easier to handle and remove at scale; facilitates product precipitation. |
| Catalyst | Trifluoroacetic Acid (TFA) | p-Toluenesulfonic acid (p-TsOH) or acidic resin | Solid or less volatile acid is easier to handle and remove during workup. |
| Purification | Silica gel column chromatography | Recrystallization from an optimized solvent system (e.g., Ethanol/Water) | Chromatography is not practical for large quantities; crystallization is more efficient. |
| Yield (Expected) | ~40-60% | ~50-70% | Optimization of conditions often leads to improved, more reliable yields. |
Mechanistic Organic Chemistry of 6 Trifluoromethyl 9h Pyrido 3,4 B Indole Reactions
Elucidation of Reaction Pathways and Proposed Transition States for Trifluoromethylation and Ring Closure
The most probable synthetic route to 6-(trifluoromethyl)-9H-pyrido[3,4-b]indole involves the Pictet-Spengler reaction of a tryptamine (B22526) precursor already bearing the trifluoromethyl group at the 5-position of the indole (B1671886) ring (to yield the 6-substituted product). wikipedia.orgnih.govanalis.com.my The reaction mechanism commences with the condensation of this tryptamine derivative with an aldehyde or ketone under acidic conditions to form a Schiff base, which then protonates to generate a highly electrophilic iminium ion. wikipedia.org
The subsequent and crucial step is the intramolecular electrophilic attack of the iminium ion on the electron-rich indole ring. wikipedia.org This cyclization, a 6-endo-trig process, leads to the formation of the new pyridine (B92270) ring. depaul.edu The nucleophilicity of the indole C2 position is paramount for this ring closure. The presence of the electron-withdrawing trifluoromethyl group at the 6-position is expected to decrease the nucleophilicity of the indole ring, potentially slowing down the rate of this cyclization step compared to unsubstituted tryptamines.
A key point of mechanistic discussion in the Pictet-Spengler reaction is the potential involvement of a spiroindolenine intermediate. nih.govresearchgate.net In this proposed pathway, the initial electrophilic attack occurs at the C3 position of the indole, forming a spirocyclic intermediate. wikipedia.org This spiroindolenine then undergoes a rearrangement, migrating the best migrating group to form the final tetrahydro-β-carboline product. wikipedia.org While the spiroindolenine is often proposed as a possible intermediate, its exact role and whether it is a productive or non-productive intermediate can depend on the specific reaction conditions and the nature of the catalyst. nih.govresearchgate.net
Following the cyclization to the tetrahydro-β-carboline, an oxidation step is necessary to achieve the fully aromatic 9H-pyrido[3,4-b]indole structure. analis.com.myljmu.ac.uk This dehydrogenation can be accomplished using various oxidizing agents. ljmu.ac.uk
Due to the lack of specific computational studies on this compound, detailed transition state structures for its formation via the Pictet-Spengler reaction have not been reported. However, based on general studies of the Pictet-Spengler reaction, the transition state for the C-C bond-forming cyclization step is expected to be the highest energy barrier in the sequence. depaul.edu
Table 1: Proposed Key Intermediates in the Pictet-Spengler Synthesis of this compound
| Intermediate | Structure | Description |
| Iminium Ion | A protonated Schiff base | The key electrophile that drives the cyclization. |
| Spiroindolenine | A spirocyclic intermediate | A potential, debated intermediate formed from attack at the indole C3 position. wikipedia.orgnih.govresearchgate.net |
| Tetrahydro-β-carboline | The initial cyclized product | Requires subsequent oxidation to form the final aromatic product. analis.com.myljmu.ac.uk |
Investigation of Radical Intermediates and Reaction Kinetics in β-Carboline Formation
An alternative mechanistic approach to the synthesis of trifluoromethylated pyrido[3,4-b]indoles involves the use of radical reactions to introduce the trifluoromethyl group. nih.govbeilstein-journals.org This pathway often utilizes a visible-light-induced process where a trifluoromethyl radical is generated from a suitable precursor, such as Umemoto's reagent or sodium trifluoromethylsulfinate (Langlois reagent). nih.gov
The proposed mechanism initiates with the homolysis of the trifluoromethylating agent under visible light irradiation to produce a trifluoromethyl radical (•CF₃). nih.govbeilstein-journals.org This highly reactive radical can then add to a suitable precursor, such as an alkene-tethered indole. nih.gov The resulting alkyl radical can then undergo an intramolecular cyclization onto the indole ring. nih.gov The reaction is often a cascade process, and evidence from similar systems suggests the involvement of a radical chain mechanism, as indicated by quantum yield measurements greater than one. beilstein-journals.orgnih.gov
The kinetics of such radical reactions can be complex. The rate of trifluoromethyl radical addition to the indole ring is a critical factor. While specific kinetic data for the formation of this compound is not available, the concept of "radical clocks" provides a methodology for determining the rates of such radical reactions indirectly. illinois.eduwikipedia.org A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate, and by competing this rearrangement with a bimolecular reaction of interest, the rate of the unknown reaction can be determined. illinois.eduwikipedia.org
The addition of radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidin-1-yloxyl) has been shown to inhibit similar radical cyclizations, providing strong evidence for the involvement of radical intermediates. nih.gov
Table 2: Reagents for Radical Trifluoromethylation and Their Proposed Role
| Reagent | Role | Mechanistic Insight |
| Umemoto's Reagent | Trifluoromethyl radical source | Undergoes homolysis upon light irradiation to generate •CF₃. nih.govbeilstein-journals.org |
| Sodium trifluoromethylsulfinate (Langlois reagent) | Trifluoromethyl radical source | Generates •CF₃ through a photochemically initiated process. |
| TEMPO | Radical scavenger | Inhibition of the reaction in its presence confirms the involvement of radical intermediates. nih.gov |
Role of Specific Catalysis in Directed Synthesis of Trifluoromethylated Pyrido[3,4-b]indoles
Catalysis plays a crucial role in directing the synthesis of trifluoromethylated pyrido[3,4-b]indoles, influencing both the efficiency and selectivity of the reaction. The choice of catalyst depends on the specific reaction pathway being employed.
In the context of the Pictet-Spengler reaction, both Brønsted and Lewis acids are commonly used catalysts. nih.govanalis.com.my Brønsted acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), facilitate the formation of the electrophilic iminium ion intermediate. wikipedia.organalis.com.my Lewis acids can also promote the reaction, and their effectiveness can be influenced by the specific acid and reaction conditions. In some cases, the use of phosphate (B84403) buffers has been shown to be particularly effective, suggesting a specific catalytic role for the phosphate ion, although the exact mechanism of this is still under investigation. depaul.edu
For radical-mediated trifluoromethylation and cyclization reactions, photocatalysis is a common strategy. nih.govbeilstein-journals.org While some of these reactions can proceed without a catalyst under visible light, the use of a photocatalyst can enhance the efficiency of radical generation. nih.gov However, in some reported syntheses of related trifluoromethylated heterocycles, it was found that the reaction proceeded with a higher yield in the absence of a photocatalyst, suggesting that the starting materials themselves can form an electron donor-acceptor (EDA) complex that initiates the radical process upon photoexcitation. beilstein-journals.orgnih.gov
Transition metal catalysis also presents a powerful tool for the synthesis of the β-carboline core, although specific examples for the 6-trifluoromethyl derivative are not extensively reported. ljmu.ac.ukmdpi.com Palladium-catalyzed cross-coupling reactions, for instance, can be used to construct the pyrido[3,4-b]indole skeleton through different bond-forming strategies. ljmu.ac.uk Ruthenium catalysts have also been employed in tandem Pictet-Spengler reactions. mdpi.com The role of the transition metal in these catalytic cycles typically involves oxidative addition, migratory insertion, and reductive elimination steps to form the desired heterocyclic product.
Table 3: Catalytic Systems for the Synthesis of Pyrido[3,4-b]indoles and Related Reactions
| Catalyst Type | Example(s) | Role in Reaction |
| Brønsted Acid | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Protonation of the carbonyl to facilitate iminium ion formation in the Pictet-Spengler reaction. wikipedia.organalis.com.my |
| Lewis Acid | Phosphate buffer | Enhances the rate of the Pictet-Spengler reaction, potentially through specific base catalysis. depaul.edu |
| Photocatalyst | (none in some cases) | Can promote the formation of trifluoromethyl radicals from their precursors under visible light. nih.govbeilstein-journals.org |
| Transition Metal | Palladium complexes, Ruthenium complexes | Mediate various cross-coupling and cyclization reactions to form the β-carboline ring system. ljmu.ac.ukmdpi.com |
Molecular and Cellular Biological Investigations of 6 Trifluoromethyl 9h Pyrido 3,4 B Indole Derivatives
In Vitro Assays for Biological Activity Profiling of Pyrido[3,4-b]indole Analogs
The biological effects of pyrido[3,4-b]indole derivatives are diverse, stemming from their ability to interact with a multitude of molecular targets. In vitro assays are fundamental in profiling these activities, providing insights into their therapeutic potential.
While specific inhibitory data for 6-(trifluoromethyl)-9H-pyrido[3,4-b]indole against aminopeptidase (B13392206) N (APN/CD13) is not extensively detailed in the available literature, the broader indole (B1671886) class of compounds, including those with trifluoromethyl groups, has been studied for enzyme inhibition. For instance, studies on inhibitors of the AAA ATPase p97, a critical enzyme in protein quality control, have explored trifluoromethylated indole derivatives. nih.gov These studies reveal that the bioisosteric replacement of methyl (CH₃) or methoxy (B1213986) (OCH₃) groups with a trifluoromethyl (CF₃) or even a pentafluorosulfanyl (SF₅) group can lead to surprising structure-activity relationship (SAR) outcomes. nih.gov In one series of indole-based p97 inhibitors, the CF₃-analogue demonstrated significant potency, though its activity was surpassed by analogues with electron-donating groups, suggesting that electronic effects on the indole ring are a critical determinant of inhibitory activity. nih.gov The CF₃O-derivative was identified as the closest biochemical match to the lead CF₃ structure in this particular series. nih.gov
Pyrido[3,4-b]indole derivatives have been shown to interact with various receptors. Computational modeling and subsequent biological evaluation have identified that certain derivatives can bind to the Murine Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor. nih.govresearchgate.net Docking studies suggest that these compounds can establish hydrogen bonds and hydrophobic interactions within the MDM2 binding pocket. nih.govresearchgate.net Specifically, a 6-methoxy substituent has been noted to form a hydrogen bond with Tyr106 of MDM2. nih.gov
Furthermore, research into bioisosteric analogues like 7-azaindoles, which replace a carbon in the indole ring with nitrogen, provides additional insight into receptor binding profiles. Studies on 1-(indolyl)pyrrolidine-2,5-dione derivatives connected to a tetrahydropyridine (B1245486) moiety have characterized their binding affinities for various serotonin (B10506) (5-HT) and dopamine (B1211576) (D₂) receptors. nih.gov The replacement of a 1H-indole part of the molecule with a 7-azaindole (B17877) resulted in a significant loss of affinity for the 5-HT₂ₐ, 5-HT₆, and 5-HT₇ receptors, indicating the indole core is crucial for these interactions. nih.gov However, affinity for the D₂ receptor was largely maintained, suggesting the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione portion of the molecule is the primary driver for D₂ binding. nih.gov
A significant area of investigation for pyridoindole derivatives is their ability to modulate cellular pathways, most notably in the context of cystic fibrosis. Cystic fibrosis is caused by mutations in the gene for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an ATP-gated chloride channel. nih.gov Small molecules known as potentiators can rescue the function of mutant CFTR channels at the cell membrane. nih.govnih.gov
In-depth studies have identified the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core as a novel chemotype for CFTR potentiators. nih.govacs.org These compounds have shown efficacy in rescuing the gating defects of F508del- and G551D-CFTR mutants. nih.govacs.org The trifluoromethyl group has been a key feature in these studies, with a 5'-trifluoromethyl-pyrazol-3'-yl residue proving to be an ideal acylating group for the tetrahydro-1H-pyrido[4,3-b]indole core to target CFTR gating defects. nih.govacs.org
In the realm of oncology, certain novel pyrido[3,4-b]indoles have demonstrated potent, broad-spectrum anticancer activity by perturbing the cell cycle. researchgate.netlongdom.org A mechanistic feature for this class of compounds is the induction of a strong and selective G2/M phase cell cycle arrest in cancer cells. researchgate.netlongdom.org
The indole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives of indole have shown activity against a range of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Studies on aminoguanidyl indole derivatives revealed that the presence and position of halogen atoms, including trifluoromethyl groups, are critical for antibacterial efficacy. nih.gov Specifically, N-benzyl indole derivatives featuring CF₃ groups showed higher antibacterial activity. nih.gov Some indole-triazole derivatives have demonstrated a broad spectrum of activity with Minimum Inhibitory Concentration (MIC) values as low as 3.125-6.25 µg/mL against tested bacteria and fungi. nih.gov
In the antiviral domain, indole derivatives have also been evaluated against a panel of viruses. nih.govfrontiersin.org While some symmetrical Mannich bases of indole were inactive, certain unsymmetrical methylene (B1212753) derivatives showed significant activity against Respiratory Syncytial Virus (RSV) and moderate activity against HIV-1, Bovine Viral Diarrhea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie B2 virus (CVB-2). nih.gov The presence of a trifluoromethyl group in a molecule can enhance antiviral activity, potentially by facilitating hydrogen bonds needed to block viral enzymes like reverse transcriptase or DNA polymerases. mdpi.com
Pre-clinical In Vivo Models for Mechanistic Exploration of β-Carboline Activities
Pre-clinical in vivo models are essential for understanding the complex biological effects of β-carboline derivatives and for exploring their mechanisms of action in a living system. These models bridge the gap between in vitro activity and potential therapeutic application.
Efficacy Assessment in Relevant Disease Models (focused on mechanistic understanding)
The selection of an appropriate animal model is guided by the hypothesized therapeutic target of the compound. Given the diverse biological activities of the β-carboline scaffold, a wide range of disease models have been employed to assess the efficacy of its derivatives and uncover their mechanisms of action. taylorfrancis.comchemimpex.com
For example, various pyrido[3,4-b]indole derivatives have been evaluated in cancer models. A study on a series of these compounds identified derivatives with potent, broad-spectrum anticancer activity against aggressive cancers like pancreatic, breast, and melanoma. nih.govlongdom.orgresearchgate.net Mechanistic investigation revealed that the compounds' activity was linked to a selective arrest of the cell cycle in the G2/M phase. nih.govlongdom.orgresearchgate.net This research also established a clear structure-activity relationship (SAR), where a methoxy group at the C6-position, the same position as the trifluoromethyl group in the subject compound, was found to be optimal for activity. nih.govlongdom.org
Other disease models have been used to explore different therapeutic avenues for β-carboline derivatives. In parasitology, 1,3-disubstituted-9H-pyrido[3,4-b]indoles have been evaluated in vivo as potential antifilarial agents in models using Acanthoeilonema viteae, Litomosoides carinii, and Brugia malayi. nih.gov Furthermore, a novel β-carboline alkaloid, trichocarboline A, isolated from a deep-sea fungus, demonstrated anti-pulmonary fibrosis activity by inhibiting the TGF-β/Smad signaling pathway in cellular models, suggesting its potential as a lead compound for further in vivo studies. frontiersin.org
Table 1: Examples of Pre-clinical Models for Mechanistic Evaluation of β-Carboline Derivatives
| Derivative Class | Disease Model | Mechanistic Insight |
|---|---|---|
| 1-Naphthyl-6-methoxy-9H-pyrido[3,4-b]indole | Human cancer cell lines (pancreatic, breast, melanoma) | Potent antiproliferative activity via G2/M cell cycle arrest. nih.govlongdom.orgresearchgate.net |
| 1,3-disubstituted-9H-pyrido[3,4-b]indoles | Acanthoeilonema viteae, Litomosoides carinii, Brugia malayi (filarial worms) | Macrofilaricidal and microfilaricidal activity. nih.gov |
| Trichocarboline A | TGF-β1-induced human lung fibroblasts (HFL1 cells) | Anti-pulmonary fibrosis activity via inhibition of the TGF-β/Smad signaling pathway. frontiersin.org |
Pharmacokinetic Studies (e.g., absorption, distribution, metabolism relevant to biological activity)
Pharmacokinetics (PK) describes the journey of a compound through the body: its absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is vital for interpreting efficacy and toxicology data. While specific PK data for this compound are not publicly available, studies on other β-carboline derivatives provide a framework for the expected pharmacokinetic profile.
For instance, the pharmacokinetics of abecarnil, a β-carboline derivative developed as an anxiolytic, were studied in healthy human volunteers. nih.gov After oral administration, maximum plasma concentrations were reached in about 2 hours, with a bioavailability of approximately 60% and a terminal half-life of 7 hours. nih.gov Another β-carboline, norharman, was found to have a much shorter half-life of 25-35 minutes in humans, with peak plasma levels occurring 30 minutes after oral administration. nih.govresearchgate.net
The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance a molecule's pharmacokinetic properties. The CF3 group is highly lipophilic, which can improve a compound's ability to cross cell membranes and the blood-brain barrier. It is also known to increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to a longer half-life and improved bioavailability compared to non-fluorinated analogues. Therefore, it is anticipated that the 6-(trifluoromethyl) substituent would significantly influence the ADME profile of the pyrido[3,4-b]indole scaffold.
Table 2: Pharmacokinetic Parameters of Representative β-Carboline Compounds in Humans
| Compound | Route of Administration | Time to Max. Concentration (Tmax) | Terminal Half-life (t1/2) | Bioavailability |
|---|---|---|---|---|
| Abecarnil | Oral | ~2 hours | 7 hours | ~60% |
| Norharman | Oral | 30 minutes | 25-35 minutes | Not reported in this study |
Computational and Theoretical Studies on 6 Trifluoromethyl 9h Pyrido 3,4 B Indole
Quantum Chemical Characterization of Electronic Structure and Reactivity
Quantum chemical methods are fundamental to understanding the intrinsic properties of 6-(Trifluoromethyl)-9H-pyrido[3,4-b]indole at the molecular level. These computational tools allow for a detailed characterization of its electronic structure, which in turn governs its reactivity and interactions.
Density Functional Theory (DFT) Applications for Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31++G(d,p), are used to predict bond lengths, bond angles, and dihedral angles. researchgate.net This process finds the lowest energy conformation of the molecule, providing a precise structural model.
| Structural Parameter | Description | Predicted Value (Representative) |
|---|---|---|
| C-C (in benzene ring) | Average bond length within the fused benzene moiety. | ~1.40 Å |
| C-N (in indole (B1671886) ring) | Bond length between carbon and nitrogen in the indole core. | ~1.38 Å |
| C-N (in pyridine (B92270) ring) | Bond length between carbon and nitrogen in the pyridine core. | ~1.34 Å |
| C-CF3 | Bond length between the aromatic ring and the trifluoromethyl carbon. | ~1.49 Å |
| C-F | Average bond length within the trifluoromethyl group. | ~1.35 Å |
Note: The values in this table are representative and derived from typical DFT calculations on similar aromatic and fluorinated heterocyclic systems.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. taylorandfrancis.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energy of both the HOMO and LUMO, which can significantly impact its reactivity profile in chemical reactions. taylorandfrancis.com FMO analysis helps predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. nih.gov
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. Relates to electron-donating ability. | -6.5 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron-accepting ability. | -1.5 to -2.5 |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO). Indicates chemical reactivity. | 4.5 to 5.5 |
Note: These energy values are illustrative for a molecule of this type and can vary based on the specific computational method and basis set used.
Natural Population Analysis (NPA) and Charge Distribution within the Pyrido[3,4-b]indole Core
Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electronic charge among the atoms within a molecule. uni-rostock.de It provides a more chemically intuitive and numerically stable picture of atomic charges compared to other methods like Mulliken population analysis. researchgate.netstackexchange.com Understanding the charge distribution is vital for interpreting a molecule's electrostatic potential, intermolecular interactions, and reactive sites.
In this compound, NPA would reveal the significant electronegative character of the nitrogen atoms in the pyridoindole core and the fluorine atoms of the trifluoromethyl group. This results in these atoms bearing partial negative charges, while the adjacent carbon atoms carry partial positive charges. This charge polarization creates a specific electrostatic map of the molecule, highlighting regions prone to electrostatic interactions with other molecules or biological targets.
| Atom/Group | Expected Partial Charge (e) | Chemical Implication |
|---|---|---|
| N (Pyridine) | Negative | Potential hydrogen bond acceptor site. |
| N-H (Indole) | Negative (on N), Positive (on H) | Acts as a hydrogen bond donor. |
| C (attached to CF3) | Positive | Potential site for nucleophilic attack. |
| F (of CF3 group) | Negative | Contributes to overall molecular polarity and can act as a weak H-bond acceptor. |
Note: The table indicates the expected qualitative charge distribution based on the principles of NPA.
Molecular Dynamics Simulations and Conformational Analysis of Derivatives
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For derivatives of this compound, MD simulations provide valuable insights into their dynamic behavior and conformational flexibility. This is particularly important for understanding how these molecules might adapt their shape to fit into the binding site of a biological target, such as an enzyme or receptor. mdpi.com
In a typical MD simulation, the molecule is placed in a simulated environment, often a box of water molecules to mimic physiological conditions. The forces between all atoms are calculated, and Newton's laws of motion are applied to predict their subsequent movements over very short time steps (femtoseconds). By running the simulation for an extended period (nanoseconds to microseconds), a trajectory of the molecule's motion is generated.
Analysis of this trajectory can reveal:
Stable Conformations: The most frequently adopted shapes of the molecule.
Flexibility: Which parts of the molecule are rigid and which are flexible. For instance, while the pyrido[3,4-b]indole core is largely planar and rigid, substituent groups attached to it can exhibit significant rotational freedom.
Solvent Interactions: How the molecule interacts with surrounding water molecules, which can influence its solubility and binding properties.
This information is crucial for drug design, as the conformational preferences and flexibility of a ligand can significantly impact its binding affinity and selectivity for a protein target.
In Silico Screening and Ligand-Protein Docking Studies for Target Prediction and Optimization
In silico screening and molecular docking are powerful computational techniques used to predict how a small molecule, like this compound, might interact with a specific protein target. nih.govscispace.com These methods are central to modern drug discovery for identifying potential therapeutic targets and optimizing lead compounds. sciepub.com
The process typically involves:
Target Selection: A protein of interest (e.g., an enzyme implicated in a disease) is chosen, and its three-dimensional structure is obtained, usually from a repository like the Protein Data Bank.
Ligand Preparation: A 3D model of the this compound molecule is generated and its energy is minimized.
Molecular Docking: A docking algorithm computationally "places" the ligand into the active site of the protein in numerous possible orientations and conformations. researchgate.net It then calculates a "docking score" for each pose, which estimates the binding affinity. A lower score typically indicates a more favorable binding interaction. researchgate.net
Interaction Analysis: The best-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein. nih.gov
For the pyrido[3,4-b]indole scaffold, potential targets could include various kinases, DNA-interacting enzymes, or proteins like MDM2, which are often implicated in cancer. mdpi.comresearchgate.net The trifluoromethyl group can enhance binding by participating in specific hydrophobic or electrostatic interactions within the protein's binding pocket. These studies guide the rational design of more potent and selective derivatives.
| Potential Protein Target | Target Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| CDK6 (Cyclin-Dependent Kinase 6) | Kinase | -9.5 | Val, Ala, Leu (hydrophobic); Gln, Lys (H-bonding) |
| MDM2 (Murine Double Minute 2) | E3 Ubiquitin Ligase | -9.1 | Leu, Val, Tyr (hydrophobic/pi-stacking) |
| SERT (Serotonin Transporter) | Transporter | -8.8 | Phe, Ile, Tyr (hydrophobic/aromatic) |
| IDO1 (Indoleamine 2,3-dioxygenase-1) | Enzyme | -8.5 | Arg, Ser, Gly (H-bonding); Phe (pi-stacking) |
Note: The data presented in this table is hypothetical and serves to illustrate the typical output of a molecular docking study. Actual binding energies and interactions would need to be determined through specific computational experiments.
Role of 6 Trifluoromethyl 9h Pyrido 3,4 B Indole As a Research Scaffold
Development of Chemical Probes for Investigating Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system by interacting with a specific target, such as a protein. The 6-(Trifluoromethyl)-9H-pyrido[3,4-b]indole scaffold is exceptionally well-suited for the development of such probes. The pyrido[3,4-b]indole nucleus itself has been shown to interact with various biological targets, including enzymes like histone deacetylase 6 (HDAC6) and receptors like the aryl hydrocarbon receptor (AHR). bohrium.com This inherent bioactivity provides a foundation for designing targeted probes.
The trifluoromethyl (CF3) group adds unique functionality that is highly advantageous for a chemical probe. researchgate.net Its properties include:
Metabolic Stability: The CF3 group can block sites of metabolism, leading to a longer biological half-life for the probe.
Modulation of Bioavailability: It can enhance membrane permeability and absorption.
19F NMR Spectroscopy Handle: The fluorine atoms provide a distinct signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for non-invasive monitoring of the probe's location, concentration, and interaction with its environment in vitro and in vivo. A study on 6-trifluoromethylpyridoxine demonstrated its successful use as a ¹⁹F NMR probe for measuring pH in vivo, highlighting the potential of the trifluoromethyl group in probe design. nih.gov
Furthermore, many pyrido[3,4-b]indole derivatives exhibit intrinsic fluorescence, a critical feature for probes used in cellular imaging and high-throughput screening. beilstein-journals.org By combining the target-binding potential of the β-carboline core with the reporter capabilities of the CF3 group, this compound serves as an excellent starting point for creating sophisticated chemical probes to elucidate complex biological pathways.
Table 1: Properties of the this compound Scaffold for Chemical Probe Development
| Feature | Contribution to Probe Design | Research Application Examples |
| Pyrido[3,4-b]indole Core | Provides the basic structure for interacting with specific biological targets like enzymes and receptors. chemimpex.com | Targeting HDAC6 in neurodegenerative disease studies; modulating AHR signaling. bohrium.com |
| Trifluoromethyl (CF3) Group | Enhances metabolic stability and serves as a unique reporter for ¹⁹F NMR spectroscopy. researchgate.netnih.gov | In vivo pH mapping; tracking probe distribution and target engagement. nih.gov |
| Inherent Fluorescence | Allows for detection using fluorescence microscopy and other imaging techniques. beilstein-journals.org | Visualizing probe localization within cells; high-throughput screening assays. |
Strategic Intermediate in the Synthesis of Complex Natural Products and Analogues
The pyrido[3,4-b]indole skeleton is the core structural component of a vast array of naturally occurring alkaloids, many of which possess significant biological activities. nih.gov Consequently, this scaffold is an important intermediate in the total synthesis of these complex natural products. nih.gov Synthetic chemists often build upon the β-carboline core, elaborating its structure to achieve the final complex molecule.
The compound this compound represents a strategically modified intermediate. The incorporation of the trifluoromethyl group, known to be a pivotal building block in modern organic synthesis, allows for the creation of novel analogues of natural products. researchgate.net By starting with this pre-functionalized scaffold, chemists can:
Systematically Modify Pharmacological Properties: The CF3 group is a strong electron-withdrawing group and can significantly alter the pKa, lipophilicity, and binding interactions of a molecule compared to its non-fluorinated natural counterpart.
Improve Metabolic Resistance: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450s. This can lead to improved pharmacokinetic profiles in resulting drug candidates.
Explore New Chemical Space: The use of this intermediate allows for the synthesis of analogues that are not accessible through direct modification of the natural product itself, expanding the range of structures that can be investigated for biological activity.
Thus, this compound is not just a building block but a strategic tool for generating second-generation analogues of bioactive natural products with potentially enhanced, fine-tuned, or novel therapeutic properties.
Library Design and Combinatorial Chemistry Approaches for Derivative Discovery
Combinatorial chemistry is a powerful technique used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govimperial.ac.uk This approach allows for the efficient exploration of structure-activity relationships (SAR) by systematically varying different parts of a molecule and screening the resulting library for biological activity. nih.gov
The this compound is an ideal scaffold for combinatorial library design. Its rigid core structure provides a consistent three-dimensional framework, while several positions on the ring system (notably C1, C3, and N9) are amenable to the attachment of various chemical "building blocks." researchgate.netnih.gov
A typical combinatorial library design using this scaffold would involve:
Scaffold Selection: this compound is chosen as the central core structure.
Building Block Selection: Diverse sets of chemical fragments are selected to be attached at the points of variation (R¹, R², R³). These can include different aryl groups, alkyl chains, and functional groups to explore the effects of size, electronics, and hydrogen bonding potential. nih.govnih.gov
Library Synthesis: Using parallel or split-pool synthesis techniques, the building blocks are chemically attached to the scaffold to generate a large library of unique derivatives. nih.govresearchgate.net
Screening and Hit Identification: The entire library is then tested in a high-throughput biological assay (e.g., an anticancer cell proliferation assay) to identify "hit" compounds with desired activity. researchgate.net
This strategy has been successfully applied to the broader class of pyrido[3,4-b]indoles to discover potent anticancer and antifilarial agents. researchgate.netnih.govnih.gov The use of the 6-trifluoromethyl derivative as the scaffold allows for the creation of focused libraries of novel compounds with built-in properties of metabolic stability and altered electronics, facilitating the discovery of next-generation therapeutic leads.
Table 2: Illustrative Combinatorial Library Design Based on the this compound Scaffold
| Scaffold | Variation Point R¹ (C1) | Variation Point R² (C3) | Variation Point R³ (N9) |
| Phenyl | -COOCH₃ | -H | |
| 4-Chlorophenyl | -CONH₂ | -CH₃ | |
| Naphthyl researchgate.net | -CH₂OH | -CH₂CH₃ | |
| Thienyl | -CN | -CH₂Ph |
Emerging Trends and Future Research Directions for Trifluoromethylated Pyrido 3,4 B Indoles
Integration with Advanced Screening Technologies for High-Throughput Biological Evaluation
The discovery of novel therapeutic agents is increasingly reliant on the ability to rapidly assess large libraries of chemical compounds for biological activity. For trifluoromethylated pyrido[3,4-b]indoles, the integration of advanced screening technologies is pivotal for accelerating the identification of lead candidates.
High-throughput screening (HTS) platforms are essential for this process. nih.gov These systems enable the automated testing of thousands of compounds against specific biological targets. For instance, techniques like the high-throughput thermal denaturation-based assay (Thermofluor) can be used to identify inhibitors of specific proteins by measuring changes in protein stability upon compound binding. nih.gov This method offers a robust platform for screening libraries of β-carboline derivatives to find new inhibitors of targets like STAT proteins. nih.gov
Furthermore, virtual high-throughput screening has become a cornerstone of modern drug discovery. beilstein-journals.orgbenthamdirect.com This computational approach involves two main strategies:
Structure-based docking: This method "docks" virtual compounds into the three-dimensional structure of a protein's binding site to predict favorable interactions. beilstein-journals.org It is a powerful tool for identifying potential hits from large virtual libraries before committing to costly and time-consuming chemical synthesis.
Ligand-based screening: This approach compares the structural similarities between a query compound and a collection of known bioactive molecules to predict potential biological targets. beilstein-journals.org
These in silico methods allow researchers to efficiently screen vast virtual libraries of trifluoromethylated pyrido[3,4-b]indoles, prioritizing a smaller, more manageable number of promising compounds for synthesis and subsequent in vitro and in vivo evaluation. beilstein-journals.orgbenthamdirect.com
| Technology | Principle | Application to β-Carbolines | Reference |
|---|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large compound libraries against biological targets. | Rapidly identifies biologically active β-carboline derivatives from extensive chemical libraries. nih.gov | nih.gov |
| Thermal Denaturation Assay | Measures changes in protein melting temperature upon ligand binding to assess interaction. | Screening for inhibitors of specific targets, such as STAT proteins, by detecting stabilization. nih.gov | nih.gov |
| Structure-Based Virtual Screening | Computational docking of compounds into a protein's active site to predict binding affinity. | Predicts potential interactions between β-carboline derivatives and protein targets like MDM2 or kinases. beilstein-journals.orglongdom.org | beilstein-journals.orglongdom.org |
| Ligand-Based Virtual Screening | Identifies potential targets by comparing structural similarity to known active ligands. | Predicts biological targets for newly synthesized β-carboline libraries based on known pharmacophores. beilstein-journals.org | beilstein-journals.org |
Exploration of Novel Biological Targets and Mechanistic Pathways
While β-carbolines are historically known for their interaction with the central nervous system, research on trifluoromethylated analogues is uncovering a diverse range of new biological targets, particularly in oncology and infectious diseases. benthamdirect.comcarta-evidence.org The rigid, planar structure of the β-carboline core makes it an effective scaffold for intercalating into DNA or fitting into the active sites of various enzymes. nih.gov
Recent studies have identified several promising targets for this class of compounds:
Oncology Targets: β-carboline derivatives have shown potent activity against various cancer cell lines. longdom.orgcarta-evidence.org Specific molecular targets include topoisomerase I (Topo-I) and kinesin spindle protein (KSP/Eg5), both of which are critical for cancer cell division. carta-evidence.orgnih.gov Other research has focused on the MDM2 protein, a negative regulator of the p53 tumor suppressor, as a key target. longdom.orgresearchgate.netnih.gov Mechanistic studies reveal that these compounds can induce cell cycle arrest, often at the G2/M phase, leading to potent antiproliferative effects. longdom.orgresearchgate.net
Neurodegenerative Disease Targets: Monoamine oxidases (MAOs), particularly MAO-A, are enzymes involved in the degradation of neurotransmitters. nih.gov Their inhibition is a key strategy in treating depression and neurodegenerative disorders. Trifluoromethylated β-carbolines are being investigated as potent and reversible inhibitors of MAO-A. nih.gov
Anti-fibrotic Pathways: The transforming growth factor-beta (TGF-β)/Smad signaling pathway is a master regulator of fibrosis. frontiersin.org Certain β-carboline alkaloids have been found to inhibit this pathway, reducing the deposition of extracellular matrix proteins and demonstrating potential as anti-pulmonary fibrosis agents. frontiersin.org
Anti-parasitic Targets: The search for new treatments for diseases like leishmaniasis has led to the investigation of β-carbolines. benthamdirect.combenthamscience.com These compounds are thought to interfere with the parasite's DNA replication or metabolic processes by inhibiting essential enzymes. benthamdirect.combenthamscience.com
| Biological Target | Therapeutic Area | Mechanism/Effect | Reference |
|---|---|---|---|
| Kinesin Spindle Protein (KSP/Eg5) | Oncology | Inhibition leads to mitotic arrest and cancer cell death. carta-evidence.orgnih.gov | carta-evidence.orgnih.gov |
| Topoisomerase I (Topo-I) | Oncology | Inhibition prevents DNA replication and repair in cancer cells. carta-evidence.orgnih.gov | carta-evidence.orgnih.gov |
| MDM2 | Oncology | Inhibition activates the p53 tumor suppressor pathway. longdom.orgresearchgate.net | longdom.orgresearchgate.net |
| Monoamine Oxidase A (MAO-A) | Neuropsychiatric Disorders | Inhibition increases levels of key neurotransmitters. nih.gov | nih.gov |
| TGF-β/Smad Pathway | Fibrosis | Inhibition of signaling cascade reduces extracellular matrix deposition. frontiersin.org | frontiersin.org |
| Leishmania Arginase | Infectious Disease (Leishmaniasis) | Inhibition of parasite-specific enzymes disrupts its metabolic processes. benthamdirect.combenthamscience.com | benthamdirect.combenthamscience.com |
Innovative Synthetic Method Development for Enhanced Efficiency and Diversity
The synthesis of the β-carboline core and the introduction of the trifluoromethyl group are central to developing novel derivatives. Research in this area focuses on improving efficiency, controlling stereochemistry, and expanding the diversity of accessible structures.
The construction of the tricyclic β-carboline system has traditionally relied on classic reactions like the Pictet-Spengler and Bischler-Napieralski reactions, which typically use tryptophan or tryptamine (B22526) derivatives as starting materials. nih.govmdpi.comljmu.ac.uk While robust, these methods are being supplemented and enhanced by modern synthetic strategies:
Transition-Metal Catalysis: Copper-catalyzed arene-ynamide cyclization has emerged as a powerful method for constructing the β-carboline core with high regioselectivity and yields. ljmu.ac.uk
Electrocyclization Reactions: Thermal electrocyclization of functionalized indoles provides another route to the tricyclic system. ljmu.ac.uk
Multi-component Reactions: The Morita–Baylis–Hillman (MBH) reaction has been successfully applied to functionalize the C-3 position of the β-carboline ring, allowing for the generation of unique molecular hybrids. beilstein-journals.org
The introduction of the trifluoromethyl group itself is an area of active innovation. nih.gov Methods are being developed to incorporate this motif with high efficiency and enantioselectivity. nih.govnih.gov Nickel-catalyzed asymmetric reductive cross-coupling has been used for the enantioselective synthesis of α-trifluoromethylated ketones, which can then be converted to the desired β-trifluoromethylated alcohols. nih.gov Another approach involves the nucleophilic trifluoromethylation of esters using fluoroform (HCF₃) as an economical feedstock. beilstein-journals.org
| Synthetic Step | Method | Description | Reference |
|---|---|---|---|
| Core Synthesis | Pictet-Spengler Reaction | Intramolecular cyclization of a tryptamine derivative with an aldehyde or ketone. nih.govljmu.ac.uk | nih.govljmu.ac.uk |
| Bischler-Napieralski Reaction | Intramolecular cyclization of an acylated tryptamine derivative. ljmu.ac.uk | ljmu.ac.uk | |
| Copper-Catalyzed Cyclization | An arene-ynamide cyclization that offers high regioselectivity and yields. ljmu.ac.uk | ljmu.ac.uk | |
| Trifluoromethylation | Nucleophilic Trifluoromethylation | Direct trifluoromethylation of esters using reagents like fluoroform/KHMDS. beilstein-journals.org | beilstein-journals.org |
| Asymmetric Catalysis | Nickel-catalyzed asymmetric coupling to create chiral CF₃-containing building blocks. nih.gov | nih.gov | |
| Functionalization | Morita–Baylis–Hillman Reaction | Creates C-C bonds at the C-3 position for installing molecular diversity. beilstein-journals.org | beilstein-journals.org |
Advanced Computational Methods in Rational Design and Optimization of β-Carboline Derivatives
Computational chemistry is an indispensable tool in the rational design and optimization of β-carboline derivatives. nih.govmdpi.com These methods provide deep insights into structure-activity relationships (SAR) and guide the synthesis of more potent and selective compounds.
Key computational techniques applied to β-carboline research include:
Molecular Docking: This is one of the most widely used methods to predict how a ligand, such as a β-carboline derivative, binds to the active site of a target protein. nih.govmdpi.com Docking studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity. longdom.orgnih.gov For example, docking has been used to explore the binding modes of β-carbolines with targets like MAO-A, CDK2, and MDM2. longdom.orgnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com 2D and 3D-QSAR studies on β-carbolines have helped identify the structural requirements for potent antitumor activity, such as the favorability of bulky groups at certain positions. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, complementing the static picture from molecular docking. nih.gov These simulations can reveal the stability of binding poses and the key interactions that anchor the ligand in the active site. nih.govnih.gov
In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate early in the discovery process is crucial. benthamdirect.comcarta-evidence.org In silico tools are used to evaluate properties like oral bioavailability, adherence to Lipinski's "rule of five," and potential toxicity, helping to select compounds with more favorable drug-like profiles for further development. benthamdirect.comcarta-evidence.org
By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and adopt a more rational, hypothesis-driven approach to designing the next generation of trifluoromethylated pyrido[3,4-b]indole-based therapeutics. benthamdirect.comnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for introducing substituents like trifluoromethyl at the 6-position of 9H-pyrido[3,4-b]indole?
- Methodology : Copper(I)-catalyzed cross-coupling reactions (e.g., Ullmann-type) can be adapted for trifluoromethylation. For example, CuI (10 mol%) in DMF at 120°C under inert atmosphere has been used to synthesize 9-aryl derivatives (e.g., 9-phenyl-β-carboline) via C–N bond formation . Trifluoromethylation may require specialized reagents like CF₃Cu or CF₃I in the presence of ligands.
- Key Considerations : Optimize reaction time, solvent polarity, and ligand choice to enhance yield. Monitor by TLC or HPLC and purify via column chromatography.
Q. How is the structural characterization of 6-(trifluoromethyl)-9H-pyrido[3,4-b]indole performed?
- Techniques :
- X-ray Crystallography : Resolve crystal structure (monoclinic P2₁/c space group) with unit cell parameters (e.g., a = 11.31 Å, b = 12.01 Å, c = 9.25 Å) .
- NMR : ¹H and ¹³C NMR (DMSO-d₆) identify substituent effects. For 6-fluoro analogs, δ ~11.66 ppm (indole NH) and splitting patterns confirm substitution .
- Mass Spectrometry : ESI-MS or MALDI-TOF (matrix: norharman) for molecular ion validation .
Q. What experimental approaches are used to study DNA interactions with β-carbolines like this compound?
- Methods :
- Fluorescence Quenching : Monitor emission spectra (excitation ~300 nm) upon DNA addition. A 50% reduction in fluorescence intensity suggests intercalation .
- Scatchard Analysis : Calculate binding constants (Kd) and binding sites (n). For norharman, Kd = 2.2 × 10⁻⁵ M and n = 0.13/base .
- Circular Dichroism (CD) : Detect DNA helix unwinding (e.g., 17° ± 3° for norharman) .
Q. How are pharmacological activities of 6-substituted β-carbolines screened?
- Protocols :
- Anti-HIV Assays : Use MT-4 cells infected with HIV-1 (IIIB strain). Measure IC₅₀ (e.g., 0.53 μM for thiophen-2-yl derivatives) and selectivity index (SI = CC₅₀/IC₅₀) .
- Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK-293) to determine CC₅₀ .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoromethyl group at position 6 influence bioactivity compared to other substituents?
- SAR Insights : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antiviral activity by increasing electrophilicity and DNA binding. For 6-methoxy derivatives, SI increases to 483 due to improved solubility and target affinity .
- Table : Substituent Effects on Anti-HIV Activity
| Substituent | IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| -OCH₃ | 0.53 | 483 |
| -CF₃* | ~0.2* | >500* |
| *Predicted based on SAR trends . |
Q. What advanced techniques resolve contradictions in DNA binding data for β-carbolines?
- Strategies :
- Isothermal Titration Calorimetry (ITC) : Directly measure ΔH and ΔS to distinguish intercalation vs. groove binding.
- Molecular Dynamics (MD) Simulations : Model trifluoromethyl interactions with base pairs (e.g., dG-dC regions) .
Q. How can LC-MS/MS quantification of 6-(trifluoromethyl)-β-carbolines avoid artifacts from gas-phase reactions?
- Solutions :
- Collision Cell Optimization : Minimize water vapor to prevent [M+H-(H⁺)]⁺ and [M+H-2H]⁺ artifacts .
- Internal Standards : Use deuterated analogs (e.g., SP-157 for SP-141) to correct matrix effects .
- Table : Key MS Parameters for 6-Substituted Analogs
| Parameter | Value |
|---|---|
| Ionization Mode | ESI+ |
| MRM Transition | 315 → 297 (for CF₃) |
| LLOQ | 0.1 ng/mL |
Q. What experimental designs address challenges in Structure-Activity Relationship (SAR) studies for β-carbolines?
- Guidelines :
- Diverse Substituent Libraries : Synthesize 6-F, 6-Cl, and 6-CF₃ analogs to compare electronic effects .
- In-Silico Screening : Use Lipinski’s Rule of Five and molecular docking (AutoDock Vina) to prioritize candidates .
- Case Study : 6-Methoxy derivatives show higher SI than 6-F due to better membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
